

# Technical Guide: Poly-L-Glutamic Acid (700,000 Da) - Physical and Chemical Properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Poly-L-Glutamic acid (MW 700000)

Cat. No.: B15561850

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This technical guide provides an in-depth overview of the core physical and chemical properties of high molecular weight poly-L-glutamic acid (PLGA), specifically focusing on the 700,000 Da variant. This document is intended for researchers, scientists, and professionals in drug development who are utilizing or considering this polymer for their applications.

## Core Physical and Chemical Properties

High molecular weight PLGA is a biodegradable, non-toxic, and water-soluble polypeptide. Its properties are significantly influenced by its large hydrodynamic volume and the numerous carboxylic acid groups along its backbone. The key physical and chemical characteristics of 700,000 Da PLGA are summarized below.

Table 1: Summary of Physical and Chemical Properties for Poly-L-Glutamic Acid (700,000 Da)

Property	Value/Description	Citation(s)
Appearance	White to off-white solid	[1]
Molecular Formula	(C <sub>5</sub> H <sub>9</sub> NO <sub>4</sub> ) <sub>x</sub>	[1]
Average Molecular Weight	700,000 Da	[1]
Assay	≥ 98.36%	[1]
Solubility	Soluble in water (e.g., 100 mg/mL, may require ultrasonic treatment). Solubility is pH-dependent, increasing at higher pH. Insoluble in common organic solvents like methanol, ethanol, and acetone.	[2][3]
Intrinsic Viscosity	1.56 dL/g	[1]
Water Content (Karl Fischer)	0.38%	[1]
Loss on Drying	6.51%	[1]
Stability	Stable under recommended storage conditions (Room Temperature, protected from light). In solution, can be stored at -20°C for up to a year. Incompatible with strong acids and bases.	[1][4]
Thermal Properties	The sodium salt form sublimates at >258°C. The thermal decomposition of poly(γ-glutamic acid) has been shown to occur in multiple steps, with a major mass loss between 120°C and 275°C, and depolymerization occurring above 200°C.	[4][5][6]

## Experimental Protocols

Detailed methodologies for characterizing the key properties of 700,000 Da PLGA are outlined below. These protocols are based on established analytical techniques for high molecular weight polymers.

### Determination of Solubility

**Objective:** To determine the solubility of 700,000 Da PLGA in an aqueous solution.

**Methodology:**

- **Preparation of Stock Solutions:** Prepare a series of concentrations of PLGA in deionized water (or a relevant buffer solution) ranging from low to high concentrations.
- **Dissolution:** For each concentration, add the accurately weighed PLGA powder to the solvent. Stir the mixture at a controlled temperature. For high molecular weight PLGA, dissolution can be slow and may require assistance, such as gentle heating or sonication, to achieve a homogeneous solution.[\[2\]](#)
- **Observation:** Visually inspect the solutions for any undissolved particles. A clear solution indicates that the polymer is soluble at that concentration.
- **Quantitative Analysis (Optional):** For a more precise determination, the concentration of the dissolved polymer in a saturated solution can be measured. This can be achieved by taking an aliquot of the supernatant after centrifugation of a saturated suspension and analyzing it using a suitable technique such as UV-Vis spectroscopy (if the polymer has a chromophore or is derivatized) or by gravimetric analysis after solvent evaporation.

### Measurement of Intrinsic Viscosity

**Objective:** To determine the intrinsic viscosity of 700,000 Da PLGA, which relates to its molecular weight and conformation in solution.

**Methodology:**

- **Apparatus:** A capillary viscometer, such as an Ubbelohde viscometer, is typically used.[\[7\]](#) A temperature-controlled water bath is required to maintain a constant temperature.

- Solvent Selection: Choose an appropriate solvent in which the polymer is fully soluble. For PLGA, a buffered aqueous solution (e.g., phosphate-buffered saline at a specific pH) is common.
- Solution Preparation: Prepare a stock solution of PLGA at a known concentration. From this stock, prepare a series of dilutions.
- Measurement of Flow Times:
  - Measure the flow time of the pure solvent through the capillary viscometer.
  - For each polymer dilution, measure the flow time.
- Calculations:
  - Calculate the relative viscosity ( $\eta_{rel}$ ) for each concentration:  $\eta_{rel} = (\text{flow time of solution}) / (\text{flow time of solvent})$ .
  - Calculate the specific viscosity ( $\eta_{sp}$ ) for each concentration:  $\eta_{sp} = \eta_{rel} - 1$ .
  - Calculate the reduced viscosity ( $\eta_{red}$ ) for each concentration:  $\eta_{red} = \eta_{sp} / \text{concentration}$ .
- Extrapolation to Zero Concentration: Plot the reduced viscosity against concentration. The y-intercept of this plot, extrapolated to zero concentration, is the intrinsic viscosity  $[\eta]$ .

## Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Objective: To evaluate the thermal stability, decomposition profile, and phase transitions of 700,000 Da PLGA.

Methodology:

- Instrumentation: A simultaneous thermal analyzer (STA) or separate TGA and DSC instruments can be used.

- Sample Preparation: Accurately weigh a small amount of the dried PLGA powder (typically 3-5 mg) into an appropriate pan (e.g., aluminum or ceramic).[\[2\]](#)
- TGA Protocol:
  - Place the sample in the TGA furnace.
  - Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min) over a defined temperature range (e.g., 25°C to 600°C).[\[2\]](#)[\[8\]](#)
  - Record the change in mass as a function of temperature. The resulting curve provides information on thermal stability and decomposition temperatures.
- DSC Protocol:
  - Place the sample pan and a reference pan in the DSC cell.
  - Heat the sample at a controlled rate (e.g., 10°C/min) over a desired temperature range. A heat-cool-heat cycle is often employed to erase the thermal history of the sample.[\[2\]](#)
  - Record the heat flow to the sample relative to the reference. The resulting thermogram can reveal thermal transitions such as the glass transition temperature ( $T_g$ ), melting point ( $T_m$ ), and crystallization temperature ( $T_c$ ).[\[2\]](#)[\[8\]](#)

## Conformational Analysis: Circular Dichroism (CD) Spectroscopy

Objective: To analyze the secondary structure (e.g.,  $\alpha$ -helix,  $\beta$ -sheet, random coil) of 700,000 Da PLGA in solution and its dependence on environmental factors like pH.

Methodology:

- Instrumentation: A circular dichroism spectrophotometer is required.
- Sample Preparation: Prepare a dilute solution of PLGA in the desired buffer. The concentration should be low enough to ensure that the absorbance is within the optimal range of the instrument.

- Measurement:
  - Place the sample solution in a quartz cuvette with a known path length.
  - Scan the sample over the far-UV region (typically 190-260 nm).
  - Record the CD signal (ellipticity) as a function of wavelength.
- Data Analysis: The shape and magnitude of the CD spectrum are indicative of the secondary structure. For example,  $\alpha$ -helical structures typically show characteristic negative bands around 222 nm and 208 nm, and a positive band around 195 nm.[3]
- pH Titration (Optional): To study conformational changes, CD spectra can be recorded at different pH values. This is particularly relevant for PLGA, as the protonation state of the carboxylic acid side chains influences its conformation.[3]

## Visualizations

### Logical Workflow for Characterization of Poly-L-Glutamic Acid (700,000 Da)

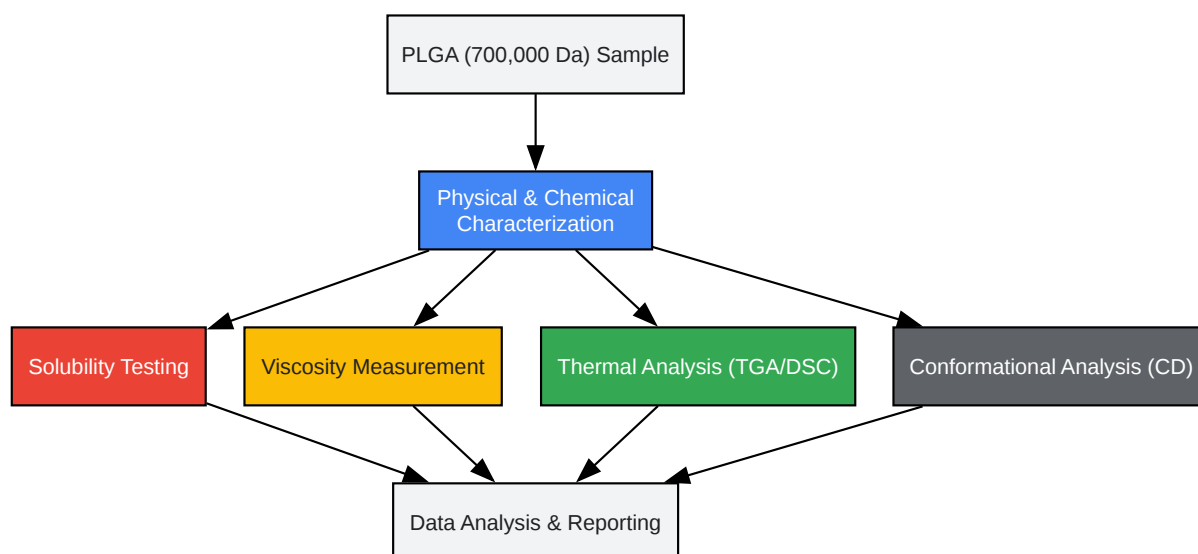


Figure 1: Workflow for PLGA Characterization

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Figure 1: Workflow for PLGA Characterization

## Application in pH-Sensitive Drug Delivery

High molecular weight PLGA is extensively explored as a carrier for targeted drug delivery, particularly for anticancer drugs.[9] The mechanism often relies on the enhanced permeability and retention (EPR) effect for passive tumor targeting and pH-sensitive drug release in the acidic tumor microenvironment or within endosomes/lysosomes.

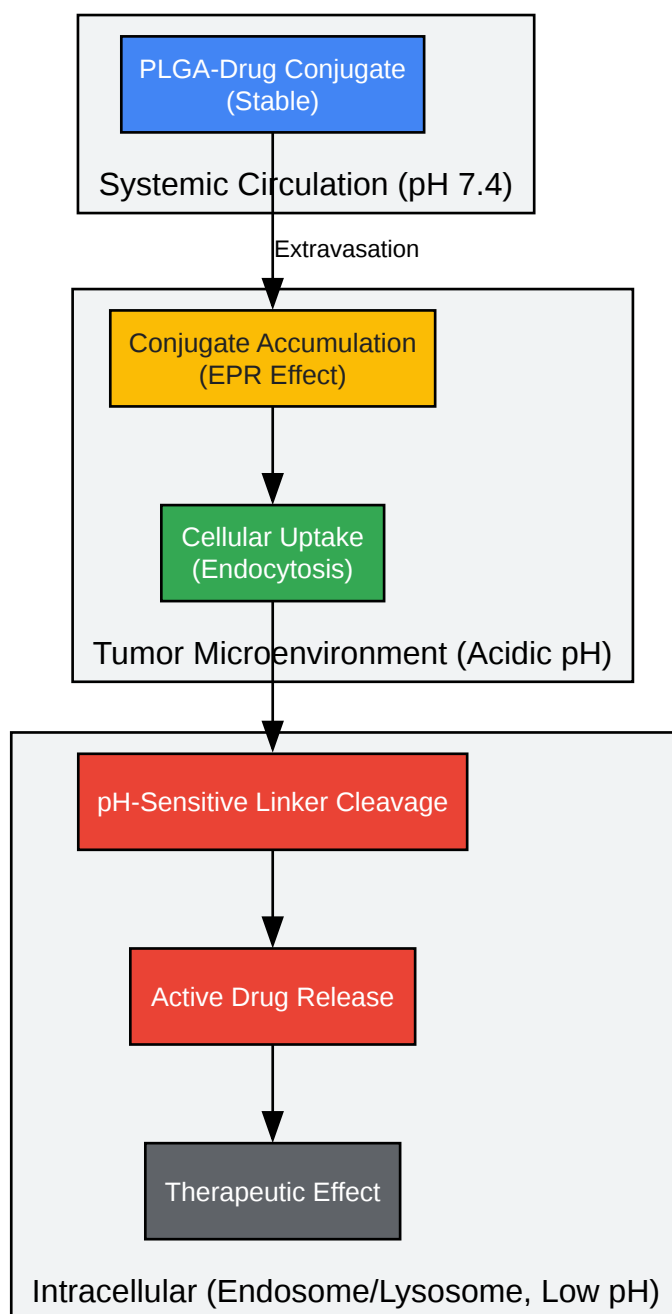


Figure 2: PLGA in pH-Sensitive Drug Delivery

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

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